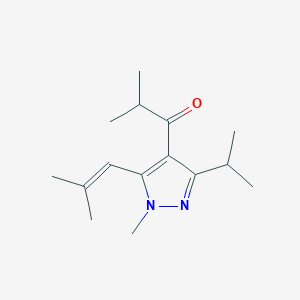
1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona es un complejo compuesto orgánico que se caracteriza por su estructura de anillo de pirazol única
Métodos De Preparación
La síntesis de 1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética puede incluir los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidrazina con una dicetona adecuada.
Introducción de los grupos isopropil y metil: Estos grupos se pueden introducir mediante reacciones de alquilación utilizando haluros de alquilo apropiados.
Formación del producto final:
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y reducir los costos, a menudo utilizando catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidas las farmacéuticas y los agroquímicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona se puede comparar con otros compuestos similares, como:
4-Yodo-3-isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol: Este compuesto tiene una estructura de anillo de pirazol similar, pero difiere en la presencia de un átomo de yodo.
3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol: Este compuesto carece de la porción 2-metilpropan-1-ona, lo que lo hace menos complejo.
La singularidad de 1-(3-Isopropil-1-metil-5-(2-metilprop-1-en-1-il)-1H-pirazol-4-il)-2-metilpropan-1-ona radica en su estructura específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-methyl-1-[1-methyl-5-(2-methylprop-1-enyl)-3-propan-2-ylpyrazol-4-yl]propan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-9(2)8-12-13(15(18)11(5)6)14(10(3)4)16-17(12)7/h8,10-11H,1-7H3 |
Clave InChI |
JUYBOIZIHVNORQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)
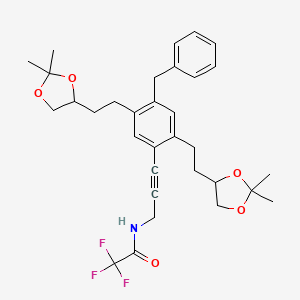

![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)
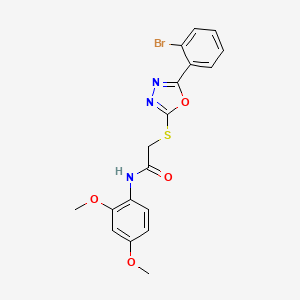


![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)

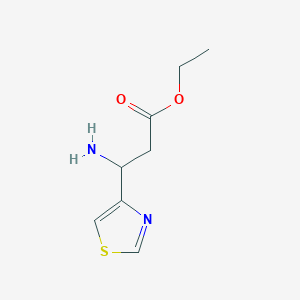
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)
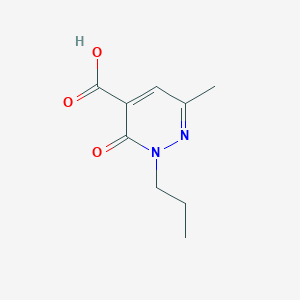
![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)
